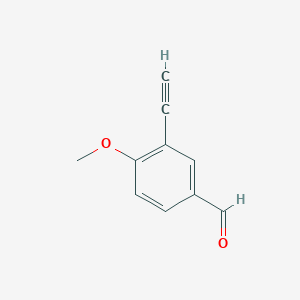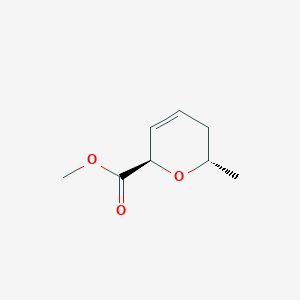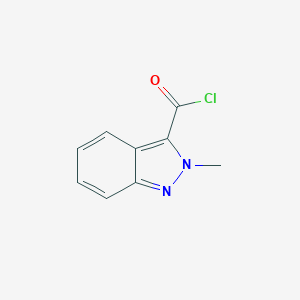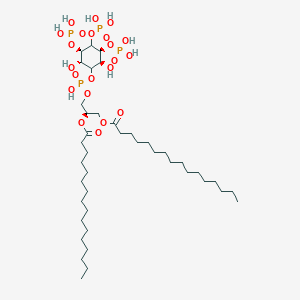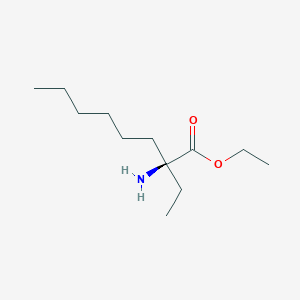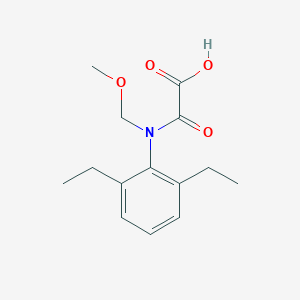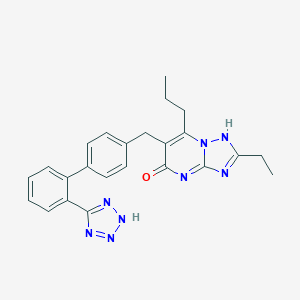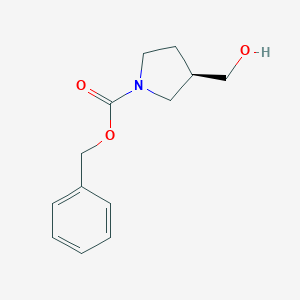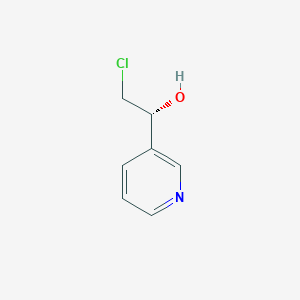
(R)-2-氯-1-(吡啶-3-基)乙醇
描述
®-2-Chloro-1-(pyridin-3-yl)ethanol is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a pyridine ring. It is commonly used in various chemical reactions and has applications in different fields such as medicinal chemistry and organic synthesis.
科学研究应用
®-2-Chloro-1-(pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
Pyridine derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects . They are also known to inhibit receptor tyrosine kinase .
Mode of Action
It’s worth noting that pyridine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyridine derivatives have been found to inhibit the growth of bacteria, potentially by disrupting essential bacterial processes .
Biochemical Pathways
Pyridine derivatives have been associated with a variety of biochemical pathways, often related to their biological activities . For example, some pyridine derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The pharmacokinetic profiles of some pyridine derivatives have been evaluated, suggesting potential insights into the adme properties of ®-2-chloro-1-(pyridin-3-yl)ethanol .
Result of Action
Given the biological activities associated with pyridine derivatives, it’s plausible that ®-2-chloro-1-(pyridin-3-yl)ethanol could have similar effects, such as inhibiting bacterial growth or reducing oxidative stress .
Action Environment
It’s worth noting that environmental factors can often impact the effectiveness of chemical compounds, potentially influencing factors such as solubility, stability, and interactions with targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Chloro-1-(pyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-pyridinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chlorination: The hydroxyl group is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of ®-2-Chloro-1-(pyridin-3-yl)ethanol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the desired enantiomer.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: ®-2-Chloro-1-(pyridin-3-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of ®-1-(pyridin-3-yl)ethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products:
Oxidation: Formation of 2-chloro-1-(pyridin-3-yl)ethanone.
Reduction: Formation of ®-1-(pyridin-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
(S)-2-Chloro-1-(pyridin-3-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Chloro-1-(pyridin-3-yl)ethanone: A related compound with a ketone functional group instead of a hydroxyl group.
1-(Pyridin-3-yl)ethanol: A compound lacking the chlorine atom, resulting in different reactivity.
Uniqueness: ®-2-Chloro-1-(pyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
(1R)-2-chloro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCRIBFOZSPJL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464652 | |
| Record name | (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173901-03-6 | |
| Record name | (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



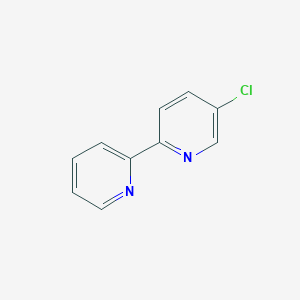
![Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)](/img/structure/B66641.png)
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)
